molecular formula C30H34N4O3S B14948487 Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14948487
M. Wt: 530.7 g/mol
InChI Key: YCIVLBCXUCWLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 2-thioxopyridine-3-carbonitrile with various substituted anilines under basic conditions to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C30H34N4O3S

Molecular Weight

530.7 g/mol

IUPAC Name

nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C30H34N4O3S/c1-3-4-5-6-7-8-12-18-37-30(36)27-26(31)25-24(21-14-13-17-32-19-21)23(20(2)33-29(25)38-27)28(35)34-22-15-10-9-11-16-22/h9-11,13-17,19H,3-8,12,18,31H2,1-2H3,(H,34,35)

InChI Key

YCIVLBCXUCWLCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)C(=O)NC3=CC=CC=C3)C4=CN=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.